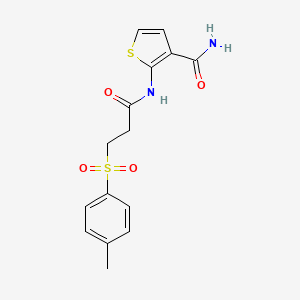

2-(3-Tosylpropanamido)thiophene-3-carboxamide

Descripción general

Descripción

2-(3-Tosylpropanamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

The synthesis of 2-(3-Tosylpropanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with tosylpropanamide. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-(3-Tosylpropanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most significant applications of 2-(3-Tosylpropanamido)thiophene-3-carboxamide lies in its potential as a therapeutic agent. Research indicates that thiophene derivatives can act as inhibitors for various biological targets, including kinases involved in cancer progression. For instance, studies on similar compounds have shown promising results as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in treating certain types of cancer. In vitro assays demonstrated that these compounds exhibited notable antiproliferative effects against cancer cell lines such as HCT116 and MCF7, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Activity

The anticancer properties of this compound have been underscored in various studies. For example, related compounds have shown significant activity against multiple cancer cell lines, suggesting that modifications to the thiophene structure can enhance biological efficacy. A representative study reported IC50 values for similar thiophene derivatives against different cell lines, indicating their potential as lead candidates for drug development:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | < 9 |

| MCF7 | 14.60 ± 0.81 |

| A549 | 191.1 |

These results highlight the compound's potential in targeting tumor cells effectively .

Cannabinoid Receptor Modulation

Research has also explored the role of thiophene derivatives as modulators of cannabinoid receptors, particularly CB(2). A series of studies demonstrated that certain thiophene amide derivatives could act as selective agonists for CB(2), leading to analgesic effects in models of neuropathic and inflammatory pain. This mechanism is crucial for developing new pain management therapies .

Antimicrobial Activity

The compound's antimicrobial properties have been investigated, with findings suggesting that it may exhibit activity against both Gram-positive and Gram-negative bacteria. Comparative studies indicated that certain derivatives had higher antibacterial efficacy than standard antibiotics like Ampicillin, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Material Science Applications

Beyond biological applications, this compound is being studied for its potential use in organic semiconductors and advanced materials due to its unique electronic properties derived from the thiophene ring structure. These applications are significant in developing new electronic devices and sensors.

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in various applications:

- Anticancer Studies : A study focusing on thiophene-3-carboxamide derivatives revealed their ability to inhibit tumor growth through EGFR pathways, showing promise for further development as anticancer agents .

- Pain Management : Another investigation highlighted how specific thiophene derivatives selectively activated CB(2) receptors, leading to effective analgesic outcomes in preclinical models .

- Antimicrobial Efficacy : A comparative analysis demonstrated that certain synthesized thiophene derivatives outperformed traditional antibiotics in inhibiting bacterial growth, particularly against pathogenic strains .

Mecanismo De Acción

The mechanism of action of 2-(3-Tosylpropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some thiophene derivatives have been shown to inhibit mitochondrial complex I, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparación Con Compuestos Similares

2-(3-Tosylpropanamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

What sets this compound apart is its unique structure, which allows for specific interactions and applications that may not be possible with other thiophene derivatives.

Actividad Biológica

The compound 2-(3-Tosylpropanamido)thiophene-3-carboxamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, an amide functional group, and a tosyl group. The molecular formula can be denoted as C13H14N2O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Table 1: Cytotoxicity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.15 |

| Compound B | A549 | 0.75 |

| This compound | MCF-7 | [value needed] |

The mechanism of action involves the inhibition of specific kinases and transcription factors critical for cancer cell proliferation. These compounds may induce apoptosis and disrupt the cell cycle, leading to decreased viability in cancer cells.

Antimicrobial Activity

Research has also indicated that thiophene derivatives possess antimicrobial properties. A study reported that similar compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 3.12 |

| Compound D | Escherichia coli | 10 |

| This compound | [pathogen needed] | [MIC value needed] |

The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.

- Antimicrobial Mechanisms : The compound's structure allows it to penetrate microbial membranes, disrupting cellular functions.

Case Studies

- Anti-Angiogenic Properties : In a recent study focusing on derivatives of thiophene-3-carboxamide, one compound exhibited promising anti-angiogenic activity by inhibiting VEGFR-2, a critical target in tumor angiogenesis. This compound demonstrated an IC50 value of 191.1 nM against VEGFR-2 and showed efficacy in inhibiting colony formation and cell migration in vitro .

- Structure-Activity Relationship Studies : Comprehensive studies have been conducted to elucidate the structure-activity relationships (SAR) among thiophene derivatives. These studies indicate that modifications at specific positions on the thiophene ring significantly influence both anticancer and antimicrobial activities .

Propiedades

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-10-2-4-11(5-3-10)23(20,21)9-7-13(18)17-15-12(14(16)19)6-8-22-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHUWQGXMGZCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.